(2R)-5'-methyl-4-azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxathiolane]
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Overview
Description
(2R)-5’-methyl-4-azaspiro[bicyclo[2.2.2]octane-2,2’-[1,4]oxathiolane] is a complex organic compound featuring a unique spirocyclic structure. This compound is characterized by its bicyclo[2.2.2]octane core, which is a common motif in various natural products and synthetic molecules. The presence of the oxathiolane ring adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-5’-methyl-4-azaspiro[bicyclo[2.2.2]octane-2,2’-[1,4]oxathiolane] typically involves multiple steps, including cycloaddition reactions and ring-closing metathesis. One common approach is the Diels-Alder reaction followed by C-allylation and ring-closing metathesis . These reactions are conducted under mild conditions and often utilize metal-free catalysts to achieve high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2R)-5’-methyl-4-azaspiro[bicyclo[2.2.2]octane-2,2’-[1,4]oxathiolane] undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
(2R)-5’-methyl-4-azaspiro[bicyclo[2.2.2]octane-2,2’-[1,4]oxathiolane] has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2R)-5’-methyl-4-azaspiro[bicyclo[2.2.2]octane-2,2’-[1,4]oxathiolane] involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This interaction can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane derivatives: These compounds share the bicyclo[2.2.2]octane core but lack the spirocyclic oxathiolane ring.
Spirocyclic compounds: These compounds feature spirocyclic structures but may have different ring systems or functional groups.
Uniqueness
The uniqueness of (2R)-5’-methyl-4-azaspiro[bicyclo[2.2.2]octane-2,2’-[1,4]oxathiolane] lies in its combination of the bicyclo[2.2.2]octane core and the spirocyclic oxathiolane ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
112425-76-0 |
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Molecular Formula |
C10H17NOS |
Molecular Weight |
199.32 g/mol |
IUPAC Name |
(5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane] |
InChI |
InChI=1S/C10H17NOS/c1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11/h8-9H,2-7H2,1H3/t8?,10-/m1/s1 |
InChI Key |
WUTYZMFRCNBCHQ-LHIURRSHSA-N |
Isomeric SMILES |
CC1O[C@]2(CN3CCC2CC3)CS1 |
Canonical SMILES |
CC1OC2(CN3CCC2CC3)CS1 |
melting_point |
201-203 °C (HCl salt) Molecular weight: 244.79; white to off-white crystalline powder; melting point range: 201-203 °C; freely soluble in alcohol and chloroform; very soluble in water; virtually insoluble in ether; pH 4.6-5.6 for a 1% aqueous solution /Cevimeline hydrochloride/ 201 - 203 °C (hydrochloride salt) |
physical_description |
Solid |
solubility |
Very soluble In water, 4.1X10+4 mg/L at 25 °C /Estimated/ 2.41e+00 g/L |
Origin of Product |
United States |
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